2-Chloro-5-methyl-1,3-benzoxazole
Overview
Description
2-Chloro-5-methyl-1,3-benzoxazole is a type of benzoxazole, which is a bicyclic planar molecule . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .
Synthesis Analysis
Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Scientific Research Applications
1. Antimicrobial Activity
- Application Summary: Benzoxazole derivatives, including 2-Chloro-5-methyl-1,3-benzoxazole, have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains. These include Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
- Methods of Application: The compounds were synthesized and their antimicrobial activity was checked using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
- Results: The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
2. Anticancer Activity
- Application Summary: Benzoxazole derivatives have been synthesized and tested for their in vitro anticancer activity against the Human colorectal carcinoma (HCT116) cancer cell line . The anticancer activity was determined by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Methods of Application: The compounds were synthesized and their anticancer activity was checked using Sulforhodamine B assay .
- Results: The study indicated that some compounds had best anticancer activity in comparison to 5-fluorouracil .
3. Antifungal Activity
- Application Summary: Benzoxazole derivatives have been synthesized and tested for their antifungal activity against Aspergillus niger .
- Methods of Application: The compounds were synthesized and their antifungal activity was checked .
- Results: The compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
9. Rho-Kinase Inhibition
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The performed study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and certain compounds had best anticancer activity in comparison to 5-fluorouracil .
properties
IUPAC Name |
2-chloro-5-methyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUFHRBOJNDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433700 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-1,3-benzoxazole | |
CAS RN |
3770-60-3 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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